molecular formula C21H27N3O B2946335 8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320853-27-6

8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2946335
CAS No.: 2320853-27-6
M. Wt: 337.467
InChI Key: RPRXQVZDQWTMCC-UHFFFAOYSA-N
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Description

8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a tert-butylbenzoyl group, an imidazole ring, and an azabicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core, the introduction of the imidazole ring, and the attachment of the tert-butylbenzoyl group. Common synthetic routes may involve:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Imidazole Ring: This step often involves the use of imidazole or its derivatives under specific reaction conditions.

    Attachment of the tert-Butylbenzoyl Group: This can be accomplished through acylation reactions using tert-butylbenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the tert-butylbenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tert-butylbenzoyl group, while substitution reactions may introduce new functional groups onto the imidazole ring.

Scientific Research Applications

8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives, imidazole-containing molecules, and tert-butylbenzoyl-substituted compounds. Examples include:

  • 8-benzoyl-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
  • 8-(4-methylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Uniqueness

The uniqueness of 8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the tert-butylbenzoyl group enhances its stability and lipophilicity, while the imidazole ring provides potential for diverse interactions with biological targets.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-21(2,3)16-6-4-15(5-7-16)20(25)24-17-8-9-18(24)13-19(12-17)23-11-10-22-14-23/h4-7,10-11,14,17-19H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRXQVZDQWTMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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